2-(4-Isopropylphenyl)propan-1-amine 2-(4-Isopropylphenyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18117236
InChI: InChI=1S/C12H19N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,8,13H2,1-3H3
SMILES:
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol

2-(4-Isopropylphenyl)propan-1-amine

CAS No.:

Cat. No.: VC18117236

Molecular Formula: C12H19N

Molecular Weight: 177.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Isopropylphenyl)propan-1-amine -

Specification

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
IUPAC Name 2-(4-propan-2-ylphenyl)propan-1-amine
Standard InChI InChI=1S/C12H19N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,8,13H2,1-3H3
Standard InChI Key IFSYSEPYHFKTNH-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C(C)CN

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(4-Isopropylphenyl)propan-1-amine consists of a phenyl ring substituted with an isopropyl group at the para position, linked to a three-carbon amine chain. The IUPAC name for this compound is 1-(4-propan-2-ylphenyl)propan-1-amine, reflecting its branched alkyl and aromatic components. Key physicochemical properties include:

  • Molecular Formula: C12H19N\text{C}_{12}\text{H}_{19}\text{N}

  • Molecular Weight: 177.29 g/mol

  • SMILES Notation: CCC(C1=CC=C(C=C1)C(C)C)N

  • InChI Key: BJLZRVDZPRNPIM-UHFFFAOYSA-N

The compound is typically a liquid at room temperature, with solubility in organic solvents such as ethanol and dichloromethane. Its amine group confers basicity, with a pKa comparable to aliphatic amines (~10–11), enabling participation in acid-base reactions and hydrogen bonding . The isopropyl substituent enhances lipophilicity, influencing its pharmacokinetic behavior in biological systems.

Synthesis Methods

2-(4-Isopropylphenyl)propan-1-amine can be synthesized through multiple routes, each tailored to yield high purity and scalability.

Reductive Amination

A common method involves reductive amination of 4-isopropylphenylpropanal with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the primary amine .

Grignard Reaction

An alternative approach utilizes the Grignard reagent derived from 4-isopropylbromobenzene. Reacting this reagent with acrylonitrile forms a nitrile intermediate, which is subsequently reduced to the amine using lithium aluminum hydride (LiAlH4_4).

Catalytic Amination

Recent advances employ transition-metal catalysts (e.g., palladium or nickel) to facilitate coupling between 4-isopropylphenyl halides and propan-1-amine derivatives. This method offers regioselectivity and milder reaction conditions compared to traditional approaches .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantages
Reductive Amination75–85≥95Scalable, minimal byproducts
Grignard Reaction60–7090–95Versatile for nitrile substrates
Catalytic Amination80–90≥98High selectivity, low toxicity

Chemical Reactivity and Functionalization

The amine group in 2-(4-Isopropylphenyl)propan-1-amine is highly reactive, enabling diverse derivatization:

Acylation and Alkylation

Treatment with acyl chlorides or anhydrides yields corresponding amides, while alkylation with alkyl halides produces secondary or tertiary amines. For example, reaction with acetyl chloride forms NN-acetyl-2-(4-isopropylphenyl)propan-1-amine, a potential prodrug.

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, which are intermediates in heterocyclic synthesis. Such reactions are pivotal in creating imine-linked frameworks for metal-organic frameworks (MOFs) .

Oxidation

Oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates nitroso or hydroxylamine derivatives, though over-oxidation to nitro compounds is a potential side reaction.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antipsychotics (e.g., risperidone analogs) and antivirals. Its amine group is often functionalized to enhance blood-brain barrier permeability.

Agrochemical Development

Structural analogs are incorporated into herbicides such as atrazine and glyphosate, where the isopropyl group enhances soil adhesion and bioavailability .

Material Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, improving thermal stability and mechanical strength. Functionalized derivatives are also explored in conductive polymers for organic electronics.

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